

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: (R)-6-Methyl-piperazin-2-one

Cat. No.: B1529697

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In the landscape of medicinal chemistry, the piperazine ring is considered a "privileged scaffold".^{[1][2][3]} Its frequent appearance in FDA-approved drugs stems from its unique combination of properties: the two nitrogen atoms provide hydrogen bonding capabilities and tunable basicity, while the ring's chair conformation allows for precise three-dimensional positioning of substituents.^{[4][5]} This makes it an exceptional structural motif for optimizing a compound's solubility, cell permeability, and target-binding affinity.^[3]

When a stereocenter is introduced, as in **(R)-6-Methyl-piperazin-2-one**, the utility of the scaffold is significantly enhanced. This chiral building block offers medicinal chemists a pre-defined stereochemical anchor, which is critical as the biological activity of enantiomers can differ dramatically.^[6] The presence of an amide within the piperazin-2-one core, alongside a secondary amine, provides two distinct points for chemical modification, enabling the rapid generation of diverse molecular libraries. This guide serves as a technical resource for researchers and drug development professionals, detailing the synthesis, characterization, and strategic application of **(R)-6-Methyl-piperazin-2-one** in the construction of complex, high-value pharmaceutical agents.

Physicochemical and Structural Properties

Understanding the fundamental properties of **(R)-6-Methyl-piperazin-2-one** is the first step in its effective application. These characteristics influence reaction conditions, purification strategies, and the ultimate pharmacological profile of its derivatives.

Property	Value	Source
CAS Number	1240589-57-4	[7] [8]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[7] [8]
Molecular Weight	114.15 g/mol	[7] [8]
Appearance	Typically a white to off-white solid	General Knowledge
SMILES	<chem>O=C1N--INVALID-LINK--CNC1</chem>	[7]
pKa (Predicted)	15.53 ± 0.40 (Amide N-H)	[9]

Stereoselective Synthesis: Accessing Enantiopure (R)-6-Methyl-piperazin-2-one

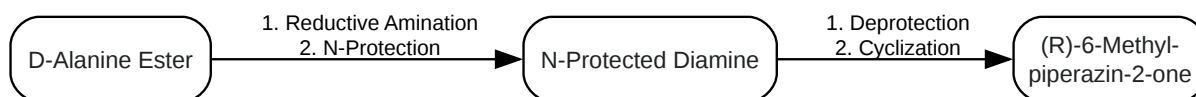
The synthesis of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development. Several robust strategies exist to produce **(R)-6-Methyl-piperazin-2-one** with high fidelity.

The Chiral Pool Approach: Synthesis from D-Amino Acids

The most classical and often cost-effective method involves leveraging the innate chirality of natural products. D-Alanine serves as an ideal starting material for generating the (R)-configuration at the 6-position. The general strategy involves converting the amino acid into a suitable diamine precursor, followed by cyclization.

- **Causality Behind Experimental Choices:** This route is favored for its stereochemical reliability. The chirality is installed at the very beginning and carried through the synthesis. The choice of protecting groups (e.g., Boc, Cbz) for the amine functionalities is critical to prevent side reactions and to direct the cyclization step effectively. A patent describes a multi-step synthesis starting from a D-amino acid ester, which undergoes reductive amination followed by deprotection and cyclization under the action of Pd/C and hydrogen to yield the final R-configured product.[\[10\]](#)

A representative workflow for this approach is outlined below:



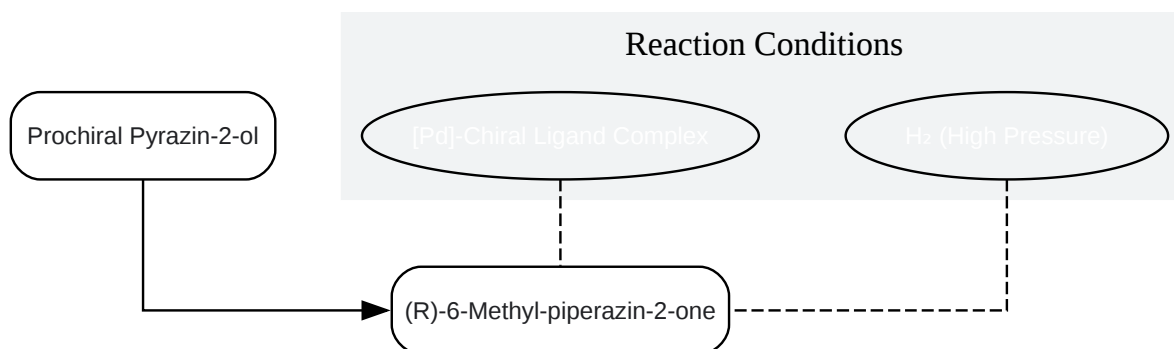
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Caption: Chiral pool synthesis starting from D-Alanine.

Asymmetric Catalysis: Modern and Efficient Routes

Catalytic asymmetric methods offer an elegant and highly efficient alternative to chiral pool synthesis, often involving fewer steps.

- **Palladium-Catalyzed Asymmetric Hydrogenation:** This powerful technique involves the hydrogenation of a prochiral pyrazin-2-ol precursor.[1][11] A chiral palladium catalyst, typically featuring a specialized ligand like a PHOX derivative, controls the facial selectivity of hydrogen addition, leading to the desired enantiomer with high enantiomeric excess (ee).[2] This method's practicality has been demonstrated at the gram scale, yielding the desired product with up to 90% ee.[1]
- **Asymmetric Allylic Alkylation:** Researchers at Caltech developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation method that can generate α -secondary and α -tertiary piperazin-2-ones in excellent yields and enantioselectivities.[2][12] This approach provides access to a wide range of structurally diverse and enantioenriched piperazinone scaffolds.



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Caption: Asymmetric hydrogenation for stereoselective synthesis.

Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of the building block is non-negotiable. A robust analytical workflow validates the material for use in drug synthesis.

- **Structural Confirmation:** Standard spectroscopic methods such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular structure.
- **Purity Assessment:** Reversed-phase HPLC with UV detection is typically used to determine the chemical purity, which should generally exceed 97% for use in synthesis.^[7]
- **Enantiomeric Purity (ee%):** This is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.^{[13][14]}
 - **Principle:** The sample is passed through a column containing a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose.^{[13][14]} The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. An ee of >98% is typically required for advanced drug development programs.

Strategic Applications in Medicinal Chemistry

(R)-6-Methyl-piperazin-2-one is a versatile scaffold for creating novel therapeutics. Its two nitrogen atoms can be functionalized orthogonally to explore chemical space efficiently. The piperazine motif is found in drugs targeting a vast array of biological conditions, including cancer, viral infections, and central nervous system disorders.^{[3][5]}

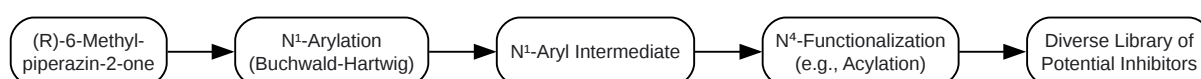
Key Functionalization Reactions:

- **N¹-Arylation/Alkylation:** The secondary amine at the N¹ position is readily functionalized via standard methods like Buchwald-Hartwig cross-coupling (for arylation) or reductive amination (for alkylation). This allows for the introduction of diverse substituents to probe interactions with biological targets.

- **N⁴-Acylation/Alkylation:** The amide nitrogen at the N⁴ position can also be modified, though it is generally less nucleophilic. This position is often used to attach linkers or other pharmacophoric elements.

Example Workflow: Synthesis of a Novel Kinase Inhibitor Library

The building block can be used as a central scaffold to generate a library of potential kinase inhibitors, a common strategy in oncology research.



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Caption: Workflow for library synthesis using the chiral scaffold.

Protocol Example: N¹-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol provides a detailed, self-validating methodology for a key transformation, demonstrating the practical utility of the building block.

Objective: To synthesize N¹-(4-fluorophenyl)-(R)-6-methylpiperazin-2-one.

Materials:

- **(R)-6-Methylpiperazin-2-one** (1.0 eq, 114 mg, 1.0 mmol)
- 1-Bromo-4-fluorobenzene (1.1 eq, 192 mg, 1.1 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 18 mg, 0.02 mmol)
- Xantphos (0.04 eq, 23 mg, 0.04 mmol)
- Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

- Anhydrous Toluene (5 mL)

Procedure:

- Inert Atmosphere Setup: To a dry, oven-baked 25 mL Schlenk flask, add **(R)-6-Methyl-piperazin-2-one**, 1-bromo-4-fluorobenzene, $\text{Pd}_2(\text{dba})_3$, Xantphos, and NaOtBu.
- Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous toluene via syringe.
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
 - Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperazinone is consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
- Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N¹-arylated product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and HRMS. Verify the enantiomeric integrity using chiral HPLC to ensure no racemization occurred.

Conclusion

(R)-6-Methyl-piperazin-2-one is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed stereocenter and versatile functional handles provide a reliable and efficient pathway to novel, three-dimensional chemical entities. By leveraging robust synthetic methods, from classical chiral pool approaches to modern

asymmetric catalysis, and validating its quality through rigorous analytical techniques, researchers can confidently incorporate this building block into their synthetic campaigns. As the demand for stereochemically complex and potent therapeutics continues to grow, the importance of scaffolds like **(R)-6-Methyl-piperazin-2-one** in shaping the future of medicine will only increase.

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